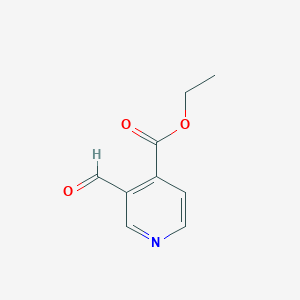
Ethyl 3-formylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formylisonicotinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of isonicotinic acid and contains an ethyl ester group and a formyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with ethyl formate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-carboxyisonicotinic acid.
Reduction: Ethyl 3-hydroxymethylisonicotinate.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-formylisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-formylisonicotinate: Similar structure but with the formyl group at the 2-position instead of the 3-position.
Ethyl 4-formylisonicotinate: Similar structure but with the formyl group at the 4-position.
Methyl 3-formylisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the specific positioning of the formyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 3-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-4-10-5-7(8)6-11/h3-6H,2H2,1H3 |
InChI Key |
MPOAVRQKVCIJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


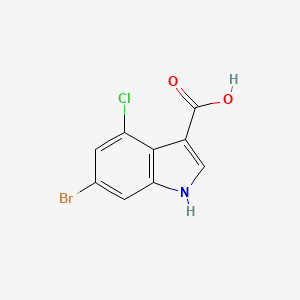
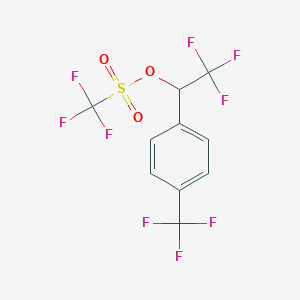
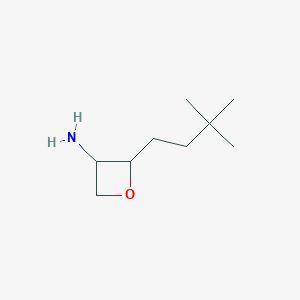
![3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13019395.png)
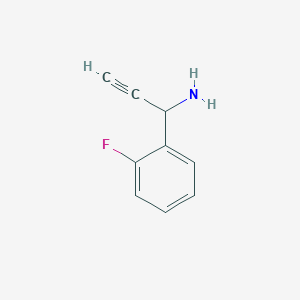
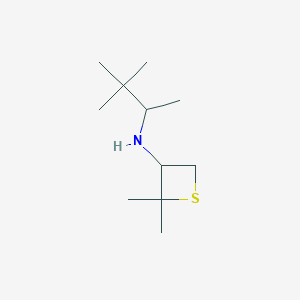
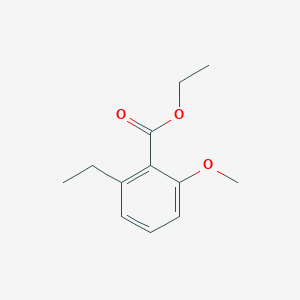
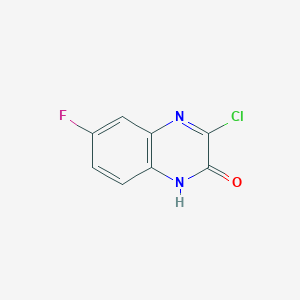
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine](/img/structure/B13019434.png)
![9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine](/img/structure/B13019436.png)
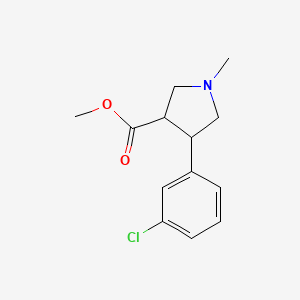
![Ethyl (1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13019439.png)
![(R)-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13019441.png)
![Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13019444.png)
